Anthranilic acid, N-(o-nitrophenyl)-

説明

Structural Characterization of Anthranilic Acid, N-(o-Nitrophenyl)-

Molecular Geometry and Crystallographic Analysis

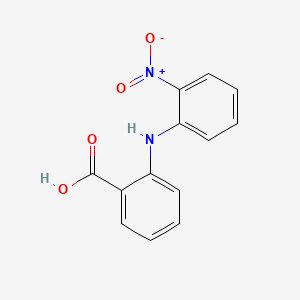

Anthranilic acid, N-(o-nitrophenyl)-, possesses the molecular formula $$ \text{C}{13}\text{H}{10}\text{N}{2}\text{O}{4} $$ and a molecular weight of 258.23 g/mol. X-ray crystallographic studies of related N-aryl anthranilic acids reveal two primary dimeric conformations: trans-anti and trans-syn (Figure 1). In the trans-anti configuration, the carboxylic acid groups align oppositely, forming intermolecular hydrogen bonds between the hydroxyl oxygen and the carbonyl oxygen of adjacent molecules. Conversely, the trans-syn conformation features a parallel alignment of carboxylic acid groups, facilitating intramolecular hydrogen bonding.

The o-nitrophenyl substituent introduces steric hindrance, which influences the planarity of the anthranilic acid backbone. Bond lengths between the nitrogen atom and the adjacent aromatic carbons (C-N: ~1.38–1.42 Å) are consistent with partial double-bond character due to resonance delocalization. The nitro group at the ortho position adopts a nearly perpendicular orientation relative to the phenyl ring, minimizing electronic repulsion with the carboxylic acid moiety.

Table 1: Selected Bond Lengths and Angles in N-(o-Nitrophenyl)anthranilic Acid

| Parameter | Value (Å or °) |

|---|---|

| C-N bond length | 1.40 ± 0.02 |

| O-N-O bond angle | 124.5 ± 1.0 |

| Dihedral angle (Nitro-Phenyl) | 85.3 ± 2.0 |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$-NMR spectra of N-(o-nitrophenyl)anthranilic acid derivatives exhibit distinct aromatic proton environments. For example, in N-(2-isopropylphenyl)anthranilic acid, the aromatic protons resonate between δ 6.68–8.10 ppm, with coupling constants ($$ J $$) of 7.2–8.2 Hz. The NH proton appears as a broad singlet near δ 9.18 ppm due to hydrogen bonding with the carboxylic acid group.

$$ ^{13}\text{C} $$-NMR data further corroborate the electronic effects of the nitro group. The carboxylic carbon resonates at δ 171.0 ppm, while the nitro-substituted aromatic carbons show downfield shifts (δ 135.0–149.8 ppm) due to electron withdrawal.

特性

CAS番号 |

5933-35-7 |

|---|---|

分子式 |

C13H10N2O4 |

分子量 |

258.23 g/mol |

IUPAC名 |

2-(2-nitroanilino)benzoic acid |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(18)19/h1-8,14H,(H,16,17) |

InChIキー |

FJNZXTAFUISVCI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2[N+](=O)[O-] |

製品の起源 |

United States |

科学的研究の応用

Anticancer Properties

Recent studies indicate that anthranilic acid derivatives, including N-(o-nitrophenyl)-, exhibit potential anticancer properties. These compounds have been shown to act as ligands for the farnesoid X receptor, which plays a role in regulating cellular processes related to cancer progression .

Anti-inflammatory and Analgesic Activity

Anthranilic acid derivatives have demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. A recent study synthesized novel anthranilic acid hybrids that showed significant inhibition of albumin denaturation, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of anthranilic acid derivatives. Compounds derived from anthranilic acid have shown activity against various bacteria, including Gram-positive and Gram-negative strains. The structural modifications of these compounds influence their efficacy against pathogens such as Klebsiella pneumoniae and Escherichia coli .

Phytotoxic Effects

Anthranilic acid derivatives have been studied for their phytotoxic effects on plants, particularly in controlling weeds and pests. For instance, the compound N-(2-hydroxy-5-nitrophenyl)acetamide has been identified as a significant phytotoxic metabolite affecting the growth of Arabidopsis thaliana, indicating its potential use in herbicide development .

Plant Growth Regulation

The application of anthranilic acid in agriculture extends to its role as a plant growth regulator. It has been observed to influence gene expression related to stress responses in plants, enhancing their resilience against adverse environmental conditions .

Synthetic Methodologies

The synthesis of anthranilic acid derivatives often involves novel methodologies that enhance yield and selectivity. For example, recent advancements include a new acid-catalyzed rearrangement process that facilitates the production of unsymmetrical oxalamides from readily available precursors . This method is notable for its operational simplicity and high yield.

Hybrid Molecule Development

The development of hybrid molecules combining anthranilic acid with other pharmacophores has gained attention for enhancing biological activity. These hybrids have shown promise in various therapeutic areas, including antispasmodic and analgesic applications .

Case Studies

類似化合物との比較

Positional Isomerism of Nitro Substituents

The position of the nitro (-NO₂) group on the phenyl ring significantly impacts biological activity. For example:

- N-(2-nitrophenyl)anthranilic acid (ortho) : Exhibits low potency in blocking Ca²⁺-activated Cl⁻ channels (CaCC), with an IC₅₀ > 200 μM .

- N-(3-nitrophenyl)anthranilic acid (meta) : Shows moderate CaCC blockade (IC₅₀ = 32.1 μM) .

- N-(4-nitrophenyl)anthranilic acid (para): Demonstrates enhanced activity (IC₅₀ = 42.5 μM), comparable to niflumic acid, a known CaCC blocker .

Key Insight : Para-substitution generally enhances potency due to improved steric and electronic interactions with target proteins .

Substituent Type and Hydrophobicity

Replacing the nitro group with other substituents alters pharmacological profiles:

- Trifluoromethyl (-CF₃) :

- Halogens (-F, -Cl, -Br) :

- Methoxy (-OCH₃) :

Data Table 1: Comparison of Substituent Effects on CaCC Blockade

| Compound | Substituent Position | IC₅₀ (μM) |

|---|---|---|

| N-(2-nitrophenyl)anthranilic acid | Ortho | >200 |

| N-(3-nitrophenyl)anthranilic acid | Meta | 32.1 |

| N-(4-nitrophenyl)anthranilic acid | Para | 42.5 |

| N-(4-CF₃-phenyl)anthranilic acid | Para | 6.0 |

| N-(4-Cl-phenyl)anthranilic acid | Para | 29.5 |

| Flufenamic acid (meta-CF₃) | Meta | 63.1 |

準備方法

Reaction Mechanism and Conditions

The reaction involves nucleophilic aromatic substitution, where a Cu(I) catalyst facilitates the coupling of 2-chlorobenzoic acid with o-nitroaniline. Key parameters include:

-

Combine 2-chlorobenzoic acid (1.0 equiv), o-nitroaniline (1.1 equiv), Cu powder (0.2 equiv), and K₂CO₃ (2.0 equiv) in iso-propanol.

-

Reflux for 24 hours.

-

Acidify with HCl (pH 3–4) to precipitate the product.

-

Isolate via filtration and recrystallize from ethanol/water.

Optimization Insights

-

Catalyst Loading : Dual Cu/Cu₂O systems improve yields by 15–20% compared to CuI alone.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but require stringent anhydrous conditions.

Ullmann Coupling with Aryl Halides

Ullmann coupling between anthranilic acid and o-nitrohalobenzenes (e.g., 2-bromo-1-nitrobenzene) offers a direct route.

Protocol and Variables

-

Dissolve anthranilic acid (1.0 equiv) and 2-bromo-1-nitrobenzene (1.1 equiv) in iso-propanol.

-

Add Cu powder (0.2 equiv) and K₂CO₃ (2.0 equiv).

-

Reflux for 24–48 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Comparative Analysis

| Variable | Ullmann Coupling | Buchwald-Hartwig |

|---|---|---|

| Catalyst | Cu powder | CuI |

| Solvent | Iso-propanol | 2-Ethoxyethanol |

| Reaction Time (h) | 24–48 | 12–24 |

| Yield (%) | 80 | 76 |

Alternative Synthetic Pathways

Nitro Group Introduction via Electrophilic Substitution

Nitration of N-phenyl anthranilic acid is limited by regioselectivity challenges. However, directed ortho-nitration using HNO₃/H₂SO₄ at 0–5°C has been reported for analogous structures.

Limitations :

Redox-Economic Transformations

Recent methods use Se catalysts to convert o-nitrotoluenes to anthranilic acids, though adaptation for N-(o-nitrophenyl) derivatives remains exploratory.

Characterization and Analytical Data

Spectroscopic Validation

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization is critical due to byproduct formation.

- Reaction temperature and solvent polarity significantly influence yields (e.g., DMF vs. THF) .

Basic: What spectroscopic techniques are used to characterize N-(o-nitrophenyl)anthranilic acid derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acids) .

- X-ray Crystallography : Determines molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Advanced Tip : Pair experimental data with DFT calculations (B3LYP/6-31G(d)) to validate vibrational frequencies and chemical shifts .

Advanced: How do structural modifications (e.g., methoxy, nitro groups) affect the biological activity of anthranilic acid derivatives?

Answer:

- Electron-Withdrawing Groups (NO₂) :

- Electron-Donating Groups (OCH₃) :

- Improve solubility and bioavailability but may reduce target binding affinity .

- 4,5-Dimethoxy derivatives exhibit altered pharmacokinetics compared to nitro-substituted analogs .

Q. Methodological Insight :

- Use SAR (Structure-Activity Relationship) studies with in vitro assays (e.g., COX inhibition) to quantify effects .

- Molecular docking simulations predict binding modes to biological targets .

Advanced: What computational methods are employed to predict the reactivity and stability of N-(o-nitrophenyl)anthranilic acid derivatives?

Answer:

- Density Functional Theory (DFT) :

- B3LYP/6-31G(d) optimizes ground-state geometries and calculates HOMO-LUMO gaps to assess stability .

- Solvation models (e.g., PCM) simulate aqueous reactivity .

- Molecular Dynamics (MD) :

- TD-DFT : Models UV-Vis spectra for photostability analysis .

Validation : Compare computational results with experimental NMR/X-ray data to refine parameters .

Advanced: How can contradictory data in pharmacological studies of anthranilic acid derivatives be resolved?

Answer:

- Dose-Response Analysis : Re-evaluate studies for non-linear effects (e.g., biphasic activity in N-(2,3-xylyl)anthranilic acid) .

- Mechanistic Studies : Use knockout models or selective inhibitors to isolate pathways (e.g., COX-1 vs. COX-2) .

- Meta-Analysis : Aggregate data across studies to identify trends obscured by experimental variability .

Case Study : Discrepancies in anti-inflammatory efficacy of 3,4-DAA analogs were resolved by comparing tissue-specific metabolism .

Advanced: What are the challenges in optimizing reaction conditions for Fischer indolisation of anthranilic acid derivatives?

Answer:

- Side Reactions : Competing pathways (e.g., hydrolysis of α-ketoacyl intermediates) reduce yields. Mitigate with anhydrous conditions and acid catalysts (e.g., HCl in EtOH) .

- Temperature Control : Excess heat promotes decomposition; optimize via microwave-assisted synthesis at controlled temperatures .

- Substrate Scope : Bulky substituents hinder cyclization. Screen Lewis acids (e.g., ZnCl₂) to stabilize transition states .

Success Metric : Monitor reaction progress via LC-MS and isolate intermediates for kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。